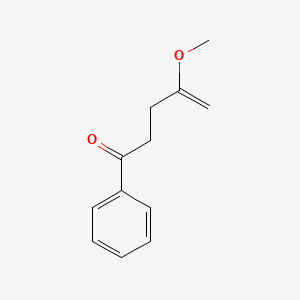
3-Methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one is an organic compound that belongs to the class of cyclohexenones. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is known for its unique structure, which includes a cyclohexenone ring substituted with a methyl group and a pentenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one can be synthesized through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative.
Cyclization: Another method involves the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid.
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation processes. For example, cyclohexene can be oxidized using hydrogen peroxide and vanadium catalysts .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Organocopper reagents for nucleophilic conjugate addition.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Cyclohexanol derivatives.
Substitution: Products of nucleophilic conjugate addition.
Aplicaciones Científicas De Investigación
3-Methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-Methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
87020-26-6 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
3-methyl-2-pent-3-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-3-4-5-8-11-10(2)7-6-9-12(11)13/h3-4H,5-9H2,1-2H3 |
Clave InChI |
UYEFBIPUYODTRW-UHFFFAOYSA-N |
SMILES canónico |
CC=CCCC1=C(CCCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


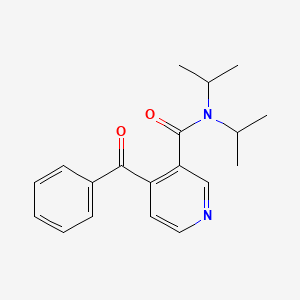
![4-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B14403191.png)
![2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid](/img/structure/B14403198.png)
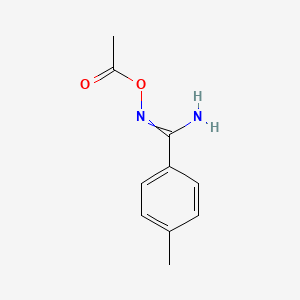
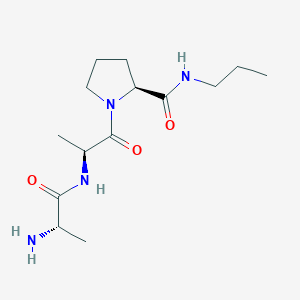
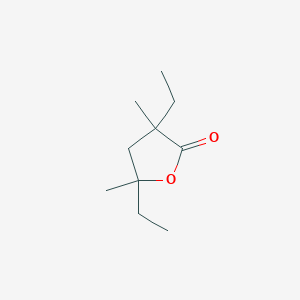

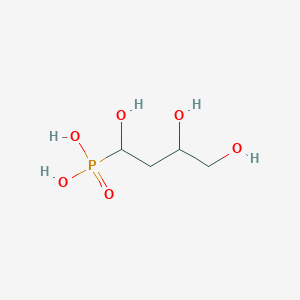
![4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B14403239.png)
![2-[(Octadecyloxy)methyl]pent-4-EN-1-OL](/img/structure/B14403253.png)
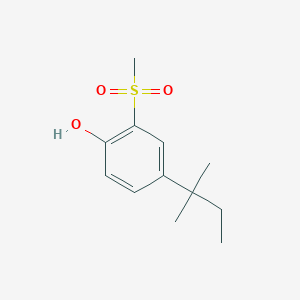
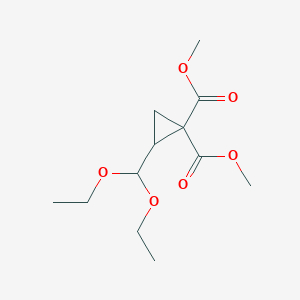
![4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid](/img/structure/B14403262.png)
